1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties
The compound exhibits promising antifungal properties. Specifically, it has been shown to be effective against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. The synthesis involves Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. After recrystallization from hot methanol, the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one is obtained in good yield and purity .
Nonlinear Optical (NLO) Response
When the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in NLO response is observed. This property could have applications in optoelectronic devices and materials .
Fungicidal Activity
The compound’s fungicidal activity extends beyond Aspergillus fumigatus. Further studies could explore its efficacy against other fungal pathogens, potentially leading to novel antifungal treatments .
Synthesis and Characterization
Detailed spectroscopic characterization, including FT-IR, UV–visible, and 1H NMR techniques, can provide insights into the compound’s structure and properties. Single-crystal X-ray diffraction analysis can elucidate its molecular structure .
Environmental Applications
Related compounds with chlorophenoxy moieties have been investigated for their adsorption properties. For instance, amino-functionalized zirconium-based metal-organic frameworks (MOFs) have been explored as adsorbents for removing 2-methyl-4-chlorophenoxy acetic acid (MCPA) from aqueous solutions. The compound’s structural features may contribute to similar applications .
properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-11-26-13-16(12-22(26)29)23-25-19-8-4-5-9-20(19)27(23)14-17(28)15-30-21-10-6-3-7-18(21)24/h2-10,16-17,28H,1,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGCWXKGTMHXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one |
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